molecular formula C26H25F2N5O2S B15141426 ATX inhibitor 21

ATX inhibitor 21

Cat. No.: B15141426
M. Wt: 509.6 g/mol
InChI Key: NPTOKIVGOZHQKA-VFLNYLIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATX inhibitor 21 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production. Inhibiting autotaxin has shown potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders .

Preparation Methods

The synthesis of ATX inhibitor 21 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring consistent quality and yield of the final product.

Chemical Reactions Analysis

ATX inhibitor 21 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Scientific Research Applications

ATX inhibitor 21 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the structure-activity relationships of autotaxin inhibitors and to develop new inhibitors with improved properties.

    Biology: The compound is used to investigate the role of autotaxin in various biological processes, such as cell signaling, migration, and proliferation.

    Medicine: this compound has shown potential in preclinical studies for the treatment of diseases like cancer, fibrosis, and cardiovascular disorders.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting autotaxin.

Mechanism of Action

ATX inhibitor 21 exerts its effects by binding to the active site of autotaxin, thereby preventing the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This inhibition disrupts the autotaxin-lysophosphatidic acid signaling pathway, which is involved in various cellular processes such as proliferation, migration, and cytokine production. By inhibiting this pathway, this compound can reduce the progression of diseases associated with abnormal autotaxin activity .

Properties

Molecular Formula

C26H25F2N5O2S

Molecular Weight

509.6 g/mol

IUPAC Name

N-[(E)-(3,4-difluorophenyl)methylideneamino]-1-ethyl-5-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]indole-3-carboxamide

InChI

InChI=1S/C26H25F2N5O2S/c1-2-33-15-21(25(34)31-29-13-17-3-5-22(27)23(28)11-17)20-12-18(4-6-24(20)33)26-30-19(16-36-26)14-32-7-9-35-10-8-32/h3-6,11-13,15-16H,2,7-10,14H2,1H3,(H,31,34)/b29-13+

InChI Key

NPTOKIVGOZHQKA-VFLNYLIXSA-N

Isomeric SMILES

CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCOCC4)C(=O)N/N=C/C5=CC(=C(C=C5)F)F

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCOCC4)C(=O)NN=CC5=CC(=C(C=C5)F)F

Origin of Product

United States

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